3,5-Dibromoethylbenzene

概要

説明

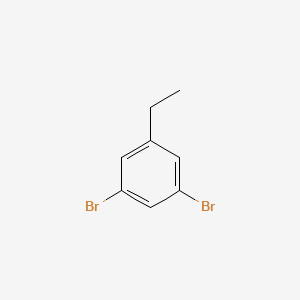

3,5-Dibromoethylbenzene: is an organic compound with the molecular formula C8H8Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 3rd and 5th positions, and an ethyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dibromoethylbenzene can be synthesized through several methods. One common method involves the bromination of ethylbenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound .

化学反応の分析

Types of Reactions: 3,5-Dibromoethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The bromine atoms can be reduced to form ethylbenzene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of benzoic acid or benzaldehyde.

Reduction: Formation of ethylbenzene.

科学的研究の応用

3,5-Dibromoethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3,5-Dibromoethylbenzene involves its interaction with various molecular targets. The bromine atoms and the ethyl group influence the compound’s reactivity and its ability to participate in chemical reactions. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions. The specific mechanism depends on the type of reaction and the conditions used .

類似化合物との比較

3,5-Dichloroethylbenzene: Similar structure but with chlorine atoms instead of bromine.

3,5-Diiodoethylbenzene: Similar structure but with iodine atoms instead of bromine.

3,5-Difluoroethylbenzene: Similar structure but with fluorine atoms instead of bromine.

Uniqueness: 3,5-Dibromoethylbenzene is unique due to the presence of bromine atoms, which impart specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, leading to different chemical behavior and applications .

生物活性

3,5-Dibromoethylbenzene is an aromatic compound characterized by the presence of bromine substituents at the 3 and 5 positions of the ethylbenzene framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and implications for future applications.

- Chemical Formula : C8H8Br2

- Molecular Weight : 263.96 g/mol

- CAS Number : 93-52-7

- Melting Point : 74-77 °C

- Boiling Point : 135-140 °C at 20 mmHg

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an antimicrobial agent and its role in drug synthesis.

Antimicrobial Properties

Research indicates that brominated compounds often exhibit significant antimicrobial activity. A study evaluated the effectiveness of various brominated aromatic compounds against bacterial strains, demonstrating that this compound showed notable inhibitory effects against certain pathogens.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

- Synthesis of Antimicrobial Agents : A case study focused on the synthesis of new antimicrobial agents derived from this compound. The study highlighted the compound's utility as a precursor in creating more complex molecules with enhanced biological activity.

- Drug Development : Another study investigated the role of dibrominated compounds in drug development, emphasizing their effectiveness in targeting specific enzymes associated with bacterial resistance mechanisms. The findings suggest that modifications to the dibromoethylbenzene structure could yield potent inhibitors.

The biological activity of this compound can be attributed to its ability to interact with microbial membranes and enzymes. The presence of bromine atoms enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively. This leads to disruption of cellular processes and ultimately cell death.

Research Findings

Recent studies have expanded on the understanding of how structural modifications influence the biological properties of dibromo compounds:

- A study published in Inorganic Chemistry explored the coordination properties of brominated compounds, indicating that variations in substitution patterns can significantly alter biological interactions.

- Another research article highlighted the synthesis of derivatives from dibromo compounds that exhibited improved efficacy against resistant bacterial strains.

特性

IUPAC Name |

1,3-dibromo-5-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFAYHLKBUGUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。